molecular formula C21H32O2 B14216041 Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate CAS No. 826990-94-7

Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate

Cat. No.: B14216041
CAS No.: 826990-94-7
M. Wt: 316.5 g/mol
InChI Key: JRTFBFDQKUOFKK-UHFFFAOYSA-N
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Description

Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl and tert-butyl groups attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate typically involves the esterification of 3-(3,5-DI-tert-butylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized as an additive in polymers to enhance stability and performance.

Mechanism of Action

The mechanism of action of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s phenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylsalicylaldehyde: Known for its use in the synthesis of salen ligands.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer.

    3,5-Di-tert-butylcatechol: Employed as a polymerization inhibitor and in the synthesis of enantioselective compounds.

Uniqueness

Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is unique due to its specific combination of butyl and tert-butyl groups, which confer distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

826990-94-7

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

butyl 3-(3,5-ditert-butylphenyl)prop-2-enoate

InChI

InChI=1S/C21H32O2/c1-8-9-12-23-19(22)11-10-16-13-17(20(2,3)4)15-18(14-16)21(5,6)7/h10-11,13-15H,8-9,12H2,1-7H3

InChI Key

JRTFBFDQKUOFKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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